molecular formula C11H16N4 B11898514 1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl- CAS No. 646056-21-5

1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-

Cat. No.: B11898514
CAS No.: 646056-21-5
M. Wt: 204.27 g/mol
InChI Key: UTDCHRIOAZMHNF-UHFFFAOYSA-N
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Description

1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, incorporating both pyrazine and diazaspiro moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine derivatives with diazaspiro compounds in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale synthesis of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of 1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of pyrazine and diazaspiro moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

646056-21-5

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C11H16N4/c1-2-11(3-4-13-9-11)15(7-1)10-8-12-5-6-14-10/h5-6,8,13H,1-4,7,9H2

InChI Key

UTDCHRIOAZMHNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=NC=CN=C3

Origin of Product

United States

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